molecular formula C16H20N2O3 B11002504 6-[(1H-indol-1-ylacetyl)amino]hexanoic acid

6-[(1H-indol-1-ylacetyl)amino]hexanoic acid

Cat. No.: B11002504
M. Wt: 288.34 g/mol
InChI Key: ZITYJNNLJNFUPR-UHFFFAOYSA-N
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Description

6-[(1H-indol-1-ylacetyl)amino]hexanoic acid is a synthetic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-indol-1-ylacetyl)amino]hexanoic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acylation: The indole is then acylated with an appropriate acyl chloride to form the indolylacetyl intermediate.

    Amidation: The indolylacetyl intermediate is reacted with hexanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-[(1H-indol-1-ylacetyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the carbonyl group in the acyl moiety can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

6-[(1H-indol-1-ylacetyl)amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(1H-indol-1-ylacetyl)amino]hexanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1H-indol-1-ylacetyl)amino]hexanoic acid is unique due to its specific acylation pattern and the presence of a hexanoic acid moiety. This structural uniqueness can lead to distinct biological activities and applications compared to other indole derivatives.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

6-[(2-indol-1-ylacetyl)amino]hexanoic acid

InChI

InChI=1S/C16H20N2O3/c19-15(17-10-5-1-2-8-16(20)21)12-18-11-9-13-6-3-4-7-14(13)18/h3-4,6-7,9,11H,1-2,5,8,10,12H2,(H,17,19)(H,20,21)

InChI Key

ZITYJNNLJNFUPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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